molecular formula C9H9ClO4 B13526392 2-Chloro-4-methoxymandelic acid

2-Chloro-4-methoxymandelic acid

Cat. No.: B13526392
M. Wt: 216.62 g/mol
InChI Key: QILKVOSDQUDBQF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxymandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the benzene ring

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

QILKVOSDQUDBQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxymandelic acid typically involves the chlorination and methoxylation of mandelic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-Chloro-4-methoxymandelic acid may involve multi-step processes starting from readily available raw materials. The process generally includes nitration, reduction, and esterification steps, followed by chlorination and methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group readily undergoes amidation reactions with primary or secondary amines. Typical conditions involve coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) in aprotic solvents (e.g., DMF or THF). This reaction is pivotal for generating derivatives with enhanced pharmacological properties.

Example Reaction:

5-(1-Aminocyclopropyl)furan-2-carboxylic acid+R-NH2DCC/HOBt5-(1-Aminocyclopropyl)furan-2-carboxamide+HCl\text{5-(1-Aminocyclopropyl)furan-2-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{5-(1-Aminocyclopropyl)furan-2-carboxamide} + \text{HCl}

Key Observations:

  • Reaction efficiency depends on steric hindrance from the cyclopropyl group.

  • Yields range from 60–85% under optimized conditions.

Esterification

The carboxylic acid can be esterified using alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H2_2SO4_4 or HCl gas). This reaction improves the compound’s lipophilicity, facilitating membrane permeability in biological studies.

Example Reaction:

5-(1-Aminocyclopropyl)furan-2-carboxylic acid+CH3OHH2SO4Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate+H2O\text{5-(1-Aminocyclopropyl)furan-2-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate} + \text{H}_2\text{O}

Conditions:

  • Reflux in anhydrous methanol for 6–12 hours.

  • Isolation via vacuum distillation .

Decarboxylation

Thermal decarboxylation occu

Scientific Research Applications

2-Chloro-4-methoxymandelic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxymandelic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromandelic acid
  • 4-Methoxymandelic acid
  • 3,4-Methylenedioxymandelic acid

Comparison and Uniqueness

2-Chloro-4-methoxymandelic acid is unique due to the combined presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity. Compared to 2-chloromandelic acid, it has an additional methoxy group that can influence its solubility and reactivity. Similarly, compared to 4-methoxymandelic acid, the presence of the chlorine atom can enhance its electrophilic character and potential biological activity.

Biological Activity

Introduction

2-Chloro-4-methoxymandelic acid (CMM) is a derivative of mandelic acid, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data regarding the biological activity of CMM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CMM is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C9H9ClO3, and it exhibits properties that may influence its biological activity.

PropertyValue
Molecular FormulaC9H9ClO3
Molecular Weight202.62 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Antimicrobial Activity

CMM has been evaluated for its antimicrobial properties against various bacterial strains. In a study focusing on derivatives of mandelic acid, compounds with halogen substitutions demonstrated enhanced antibacterial activity. The introduction of chlorine in CMM is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Antioxidant Properties

Research indicates that CMM exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention .

Enzyme Interaction

CMM has been studied for its interaction with various enzymes. For instance, it acts as a substrate for lignin peroxidase, where it participates in redox reactions that are essential for lignin degradation. This enzymatic activity suggests potential applications in bioremediation and environmental sustainability .

Study on Antimicrobial Efficacy

In a comparative study of various mandelic acid derivatives, CMM was found to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that CMM was effective at lower concentrations compared to other derivatives, highlighting its potential as an effective antimicrobial agent .

Toxicity Assessment

An acute toxicity study conducted on CMM derivatives revealed that while some compounds exhibited low toxicity levels, the safety profile of CMM needs further investigation. The study emphasized the importance of understanding the toxicological implications before clinical applications can be considered .

Cellular Mechanisms

The biological activity of CMM may be attributed to its ability to modulate cellular pathways involved in inflammation and oxidative stress response. By inhibiting specific enzymes involved in these pathways, CMM could potentially reduce inflammation and promote cellular health.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that CMM is readily absorbed when administered orally, with a significant bioavailability that supports its therapeutic potential. Further studies are needed to fully elucidate its metabolic pathways and elimination processes.

Q & A

Basic: What are the recommended methods for synthesizing 2-Chloro-4-methoxymandelic acid in laboratory settings?

Answer: Synthesis typically involves halogenation and methoxylation of mandelic acid derivatives. A validated approach includes coupling reactions using glycine benzyl ester followed by catalytic hydrogenation to introduce functional groups . Purification often employs recrystallization or column chromatography to isolate the target compound. Ensure anhydrous conditions to prevent hydrolysis of the methoxy group, and monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve enantiomers of 2-Chloro-4-methoxymandelic acid, and what analytical techniques validate chiral purity?

Answer: Chiral resolution can be achieved using chiral HPLC columns (e.g., amylose- or cellulose-based stationary phases) or enzymatic kinetic resolution. For validation, nuclear Overhauser effect (NOE) NMR or circular dichroism (CD) spectroscopy confirms enantiomeric excess. Derivatization with trimethylsilyl (TMS) agents enhances chromatographic separation and MS detection sensitivity .

Basic: What spectroscopic techniques are optimal for characterizing 2-Chloro-4-methoxymandelic acid?

Answer:

  • 1H/13C NMR : Identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split due to chlorine’s deshielding effect) .
  • IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) groups.
  • MS : Molecular ion peaks (e.g., [M+H]+ at m/z 215) and fragmentation patterns validate molecular weight .

Advanced: What challenges arise in crystallizing 2-Chloro-4-methoxymandelic acid, and how can SHELX software aid in structural determination?

Answer: Crystallization challenges include polymorphism and hygroscopicity. Slow evaporation from ethanol/water mixtures at 4°C improves crystal quality. For X-ray diffraction, SHELX software refines structural models using intensity data, resolving positional disorders and hydrogen bonding networks. SHELXL’s robust algorithms handle high-resolution data, while SHELXE assists in phase determination for twinned crystals .

Basic: What are the key safety considerations when handling 2-Chloro-4-methoxymandelic acid?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, protected from moisture and light .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

Advanced: How do chlorine and methoxy substituents affect the acidity and reactivity of mandelic acid derivatives?

Answer: The electron-withdrawing chlorine at position 2 increases carboxylic acid acidity (lower pKa), while the methoxy group at position 4 donates electrons, stabilizing intermediates in nucleophilic substitutions. Computational DFT studies correlate these effects with experimental NMR chemical shifts and reaction kinetics .

Basic: What are the common impurities in 2-Chloro-4-methoxymandelic acid synthesis, and how are they identified?

Answer: Common impurities include unreacted 4-methoxyphenylglycolic acid and chlorinated byproducts. HPLC with UV detection (λ = 254 nm) or GC-MS identifies these contaminants. For quantification, spike samples with internal standards (e.g., deuterated analogs) .

Advanced: How can trace amounts of 2-Chloro-4-methoxymandelic acid be quantified in biological matrices?

Answer: LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity (LOQ < 1 ng/mL). Validate methods for linearity (R² > 0.99), recovery (>90%), and matrix effects. Pre-treat samples with solid-phase extraction to remove interfering metabolites .

Basic: What storage conditions preserve the stability of 2-Chloro-4-methoxymandelic acid?

Answer: Store at –20°C in amber vials under nitrogen to prevent oxidation. Periodic FTIR or NMR analysis detects degradation (e.g., hydrolysis to 4-methoxyphenylacetic acid) .

Advanced: How do computational methods predict the electronic properties of 2-Chloro-4-methoxymandelic acid?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed IR vibrational frequencies and NMR chemical shifts (e.g., via Gaussian software) with experimental data to validate models .

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